

O-Allylvanillin: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Allylvanillin, systematically known as 4-(allyloxy)-3-methoxybenzaldehyde, is a synthetic organic compound and a derivative of vanillin. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and characterization. While **O-allylvanillin** serves as a valuable precursor in the synthesis of various biologically active molecules, public domain data on its specific biological activities, such as cytotoxicity and modulation of cellular signaling pathways, remains limited. This document summarizes the available information and provides standardized protocols for its synthesis and potential biological evaluation.

Chemical Identity and Properties

O-Allylvanillin is characterized by the presence of an allyl ether group at the 4-position of the 3-methoxybenzaldehyde scaffold.



Property	Value	Reference
CAS Number	22280-95-1	[1]
IUPAC Name	4-(allyloxy)-3- methoxybenzaldehyde	[1]
Molecular Formula	C11H12O3	[1]
Molecular Weight	192.21 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	313.2 ± 27.0 °C (Predicted)	[2]
Density	1.084 ± 0.06 g/cm ³ (Predicted)	[2]

Synthesis and Characterization Experimental Protocol: Synthesis of O-Allylvanillin

This protocol is adapted from the synthesis of **O-allylvanillin** as a precursor for chalcone derivatives.[3]

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- · Allyl bromide
- Potassium carbonate (K₂CO₃)
- Acetone (anhydrous)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate (EtOAc)
- Hexane
- Sodium sulfate (Na₂SO₄)



Silica gel for column chromatography

Procedure:

- To a solution of vanillin in anhydrous acetone, add potassium carbonate.
- Stir the mixture at room temperature.
- Add allyl bromide dropwise to the suspension.
- Continue stirring the reaction mixture at room temperature for 24 hours.
- After 24 hours, filter the mixture to remove potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system of increasing polarity.
- Combine the fractions containing the pure product and evaporate the solvent to yield Oallylvanillin.

Characterization Data

The structure of the synthesized **O-allylvanillin** can be confirmed by spectroscopic methods.

Data Type	Observed Values	
¹H NMR (600 MHz, CDCl₃)	δ 3.79 (3H, s), 4.45 (2H, t, J=5.7 Hz), 5.23 (1H, dd, J=1.5 and 14.4 Hz), 5.34 (1H, dd, J=1.5 and 14.4 Hz), 5.95 (1H, m), 6.84 (1H, d, J=8.4 Hz), 7.28 (1H, dd, J=7.8 and 1.5 Hz), 7.30 (1H, d, J=1.5 Hz)[3]	

Biological Activity

Publicly available literature on the direct biological activity of **O-allylvanillin** is scarce. It is often used as a precursor in the synthesis of other compounds, such as chalcones, which are then



evaluated for their biological properties.[3] One study screened **O-allylvanillin** for its in vitro cytotoxic activity against four human cancer cell lines, but the specific results of this screening are not detailed in the available literature.[3]

Potential Cytotoxicity (as a precursor)

While direct IC₅₀ values for **O-allylvanillin** are not readily available, it is the starting material for O-allylchalcones, which have demonstrated cytotoxic activity. For example, derivatives of **O-allylvanillin** have shown activity against various cancer cell lines.

Further research is required to determine the intrinsic biological activity of **O-allylvanillin** itself. The following experimental protocol is a standard method that can be used to assess its cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a general protocol for determining the cytotoxic effects of a compound on cultured cells.

Materials:

- Human cancer cell lines (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- O-allylvanillin solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- · 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **O-allylvanillin** in complete culture medium.



- Remove the old medium from the wells and add the medium containing different
 concentrations of O-allylvanillin. Include a vehicle control (medium with the same
 concentration of the solvent used to dissolve the compound).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the effects of **O-allylvanillin** on cellular signaling pathways. Research on the broader class of benzaldehyde compounds suggests potential interactions with various signaling cascades. For instance, benzaldehyde has been reported to suppress pathways like PI3K/AKT/mTOR, STAT3, NF κ B, and ERK in cancer cells, potentially through the regulation of 14-3-3 ζ -mediated protein-protein interactions.[4] However, it is crucial to note that these findings are not specific to **O-allylvanillin** and direct investigation is needed to elucidate its specific mechanisms of action.

Logical Relationships and Workflows

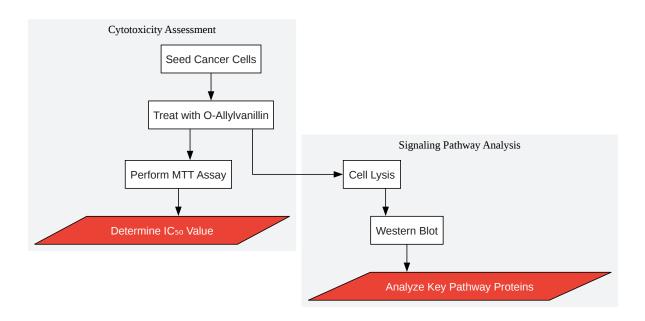
The following diagrams illustrate the synthesis workflow and a proposed experimental workflow for evaluating the biological activity of **O-allylvanillin**.





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Caption: Synthesis workflow for O-allylvanillin.





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Caption: Proposed workflow for biological evaluation.

Conclusion

O-Allylvanillin is a well-characterized compound with a straightforward synthesis. While it holds potential as a building block for pharmacologically active molecules, its own biological profile is not extensively documented in publicly accessible research. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, encouraging further investigation into the therapeutic potential of **O-allylvanillin** and its derivatives.

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